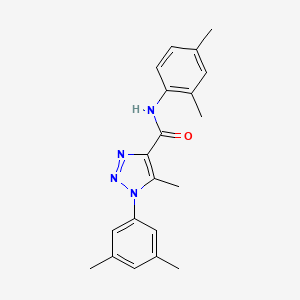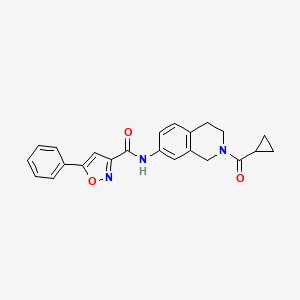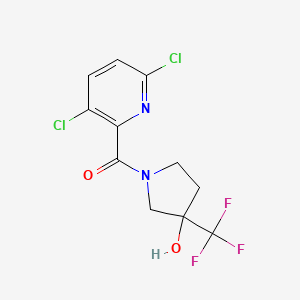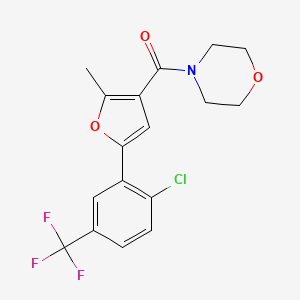
(5-(2-Chloro-5-(trifluoromethyl)phenyl)-2-methylfuran-3-yl)(morpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(2-Chloro-5-(trifluoromethyl)phenyl)-2-methylfuran-3-yl)(morpholino)methanone is a complex organic compound known for its diverse applications in various scientific fields, including chemistry, biology, and medicine. The unique structure of this compound allows it to participate in a range of chemical reactions, making it a valuable asset in both research and industrial settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2-Chloro-5-(trifluoromethyl)phenyl)-2-methylfuran-3-yl)(morpholino)methanone typically involves several key steps:
Formation of 2-Chloro-5-(trifluoromethyl)benzaldehyde: : This step involves the chlorination of 5-(trifluoromethyl)benzaldehyde under controlled conditions using chlorinating agents such as thionyl chloride.
Synthesis of 2-Methylfuran-3-yl Grignard Reagent: : This step requires the formation of a Grignard reagent from 2-methylfuran and magnesium turnings, which is then reacted with 2-Chloro-5-(trifluoromethyl)benzaldehyde.
Coupling Reaction: : The resulting compound is then coupled with morpholine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
For industrial-scale production, continuous flow synthesis may be employed to ensure consistent quality and yield. This method involves the continuous feeding of reactants into a reactor, where they undergo the required chemical transformations in a controlled environment.
化学反応の分析
Types of Reactions
Oxidation: : (5-(2-Chloro-5-(trifluoromethyl)phenyl)-2-methylfuran-3-yl)(morpholino)methanone can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions can be facilitated using reducing agents such as lithium aluminium hydride or sodium borohydride.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide
Reducing Agents: : Lithium aluminium hydride, sodium borohydride
Nucleophiles: : Sodium methoxide, ammonia
Major Products
From Oxidation: : Formation of ketones and carboxylic acids
From Reduction: : Formation of alcohols and amines
From Substitution: : Formation of substituted furan and morpholine derivatives
科学的研究の応用
(5-(2-Chloro-5-(trifluoromethyl)phenyl)-2-methylfuran-3-yl)(morpholino)methanone is widely used in scientific research for its versatility:
Chemistry: : Utilized as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: : Applied in biochemical studies to investigate enzyme-substrate interactions and cellular processes.
Medicine: : Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: : Used in the production of specialized chemicals and pharmaceuticals.
作用機序
The compound exerts its effects through various mechanisms:
Molecular Targets: : Binds to specific enzymes and receptors, modulating their activity.
Pathways Involved: : Influences pathways such as signal transduction, metabolic processes, and gene expression.
類似化合物との比較
(5-(2-Chloro-5-(trifluoromethyl)phenyl)-2-methylfuran-3-yl)(morpholino)methanone stands out due to its unique combination of functional groups, which imparts distinct reactivity and biological activity compared to other similar compounds. Some compounds with related structures include:
(2-Chloro-5-(trifluoromethyl)phenyl)-2-methylfuran-3-yl)(piperidino)methanone: : Lacks the morpholine moiety, leading to different biological activities.
(5-(2-Chloro-5-(trifluoromethyl)phenyl)-2-ethylfuran-3-yl)(morpholino)methanone: : Contains an ethyl group instead of a methyl group, altering its chemical properties.
特性
IUPAC Name |
[5-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylfuran-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO3/c1-10-12(16(23)22-4-6-24-7-5-22)9-15(25-10)13-8-11(17(19,20)21)2-3-14(13)18/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRFNTFSSNNKPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=C(C=CC(=C2)C(F)(F)F)Cl)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-carboxamide](/img/structure/B2926141.png)
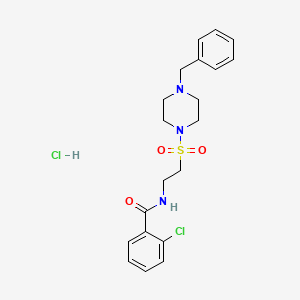
![Benzofuran-2-yl(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2926144.png)
![N-[(furan-2-yl)methyl]-4-oxo-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2926145.png)
![5-chloro-2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2926146.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one](/img/structure/B2926149.png)
![[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE](/img/structure/B2926150.png)
![6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B2926152.png)
![2-{1-[2-(pyridin-3-yl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione](/img/structure/B2926153.png)
![3-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2926156.png)
